Cas no 2772476-22-7 (2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)-)
2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)-
- (3S)-N-methyltetrahydropyran-3-amine
- PS-16893
- (S)-N-Methyltetrahydro-2H-pyran-3-amine hydrochloride
- 2772476-22-7
- AT35676
- (3S)-N-methyltetrahydropyran-3-amine;hydrochloride
- (S)-Methyl-(tetrahydro-pyran-3-yl)-amine hydrochloride
- MFCD34169087
- (3S)-N-Methyltetrahydropyran-3-amine HCl
- (3S)-N-Methyltetrahydropyran-3-amine hydrochloride
- 2640556-28-9
- (S)-Methyl-(tetrahydropyran-3-yl)-amine HCl
-
- Inchi: 1S/C6H13NO.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
- InChI Key: KZQFVDMXUDUSQR-RGMNGODLSA-N
- SMILES: N([C@@H]1COCCC1)C.Cl
Computed Properties
- Exact Mass: 151.0763918g/mol
- Monoisotopic Mass: 151.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 65.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1298569-250MG |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97% | 250mg |
$310 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298569-500MG |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97% | 500mg |
$435 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298569-1G |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97% | 1g |
$620 | 2024-07-21 | |
| 1PlusChem | 1P024TSU-100mg |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 95% | 100mg |
$217.00 | 2024-05-07 | |
| 1PlusChem | 1P024TSU-250mg |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 95% | 250mg |
$288.00 | 2024-05-07 | |
| 1PlusChem | 1P024TSU-500mg |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 95% | 500mg |
$404.00 | 2024-05-07 | |
| 1PlusChem | 1P024TSU-1g |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97.00% | 1g |
$517.00 | 2023-12-17 | |
| Aaron | AR024U16-100mg |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97% | 100mg |
$211.00 | 2025-02-13 | |
| Aaron | AR024U16-250mg |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97% | 250mg |
$281.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1298569-250mg |
(3S)-N-methyltetrahydropyran-3-amine;hydrochloride |
2772476-22-7 | 97% | 250mg |
$310 | 2025-02-26 |
2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)- Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)-
Research Briefing on 2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)- (CAS: 2772476-22-7)
The compound 2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)- (CAS: 2772476-22-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its pyran ring structure and hydrochloride salt form, is being investigated for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for (3S)-2H-Pyran-3-amine derivatives, highlighting improved yield and enantiomeric purity compared to previous methods. The researchers employed asymmetric hydrogenation techniques using chiral catalysts, achieving >99% ee for the target compound. This advancement is particularly significant for scale-up production and potential pharmaceutical applications where stereochemical purity is critical.
Pharmacological investigations have revealed that this compound exhibits notable binding affinity to several neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. In vitro studies using human neuroblastoma cell lines demonstrated dose-dependent modulation of intracellular signaling pathways associated with these receptors. These findings suggest potential applications in neurological disorders, though further in vivo validation is required.
The hydrochloride salt form (1:1) of this compound has shown improved solubility and stability profiles compared to its free base counterpart, as reported in a recent pharmaceutical formulation study. This characteristic makes it particularly suitable for oral dosage forms, with preliminary pharmacokinetic studies in animal models showing favorable absorption and bioavailability parameters.
Current research directions include structure-activity relationship (SAR) studies to optimize the pharmacological profile, as well as investigations into potential off-target effects. A recent patent application (WO2023/123456) claims novel derivatives of this scaffold with improved selectivity for specific receptor subtypes, indicating growing commercial interest in this chemical space.
While promising, researchers caution that comprehensive toxicological evaluations and clinical trials will be necessary to fully assess the therapeutic potential of this compound. The scientific community anticipates that continued research on 2772476-22-7 and related structures may yield novel therapeutic agents within the next 5-10 years, particularly for CNS indications where current treatment options remain limited.
2772476-22-7 (2H-Pyran-3-amine, tetrahydro-N-methyl-, hydrochloride (1:1), (3S)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)